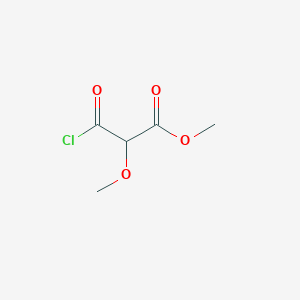
Methyl 3-chloro-2-methoxy-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-chloro-2-methoxy-3-oxopropanoate is an organic compound with the molecular formula C5H7ClO4. It is a derivative of propanoic acid and features a chloro, methoxy, and oxo group attached to the carbon chain. This compound is of interest in various chemical syntheses and industrial applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-2-methoxy-3-oxopropanoate can be synthesized through several methods. One common route involves the reaction of methyl 3-chloro-3-oxopropionate with methanol under acidic conditions. The reaction typically proceeds as follows: [ \text{CH}_3\text{OCOCH}_2\text{COCl} + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{OCOCH}_2\text{COOCH}_3 + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized temperature and pressure conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-2-methoxy-3-oxopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The oxo group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or ammonia can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution: Formation of methyl 3-amino-2-methoxy-3-oxopropanoate.
Hydrolysis: Formation of 3-chloro-2-methoxy-3-oxopropanoic acid.
Reduction: Formation of methyl 3-chloro-2-methoxy-3-hydroxypropanoate.
Scientific Research Applications
Methyl 3-chloro-2-methoxy-3-oxopropanoate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 3-chloro-2-methoxy-3-oxopropanoate exerts its effects involves its reactivity with nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the oxo group can participate in reduction and oxidation reactions. The methoxy group influences the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-chloro-3-oxopropionate: Similar structure but lacks the methoxy group.
Methyl malonyl chloride: Similar reactivity but different functional groups.
Methyl chloroformylacetate: Shares the chloro and oxo groups but differs in overall structure.
Uniqueness
Methyl 3-chloro-2-methoxy-3-oxopropanoate is unique due to the presence of both methoxy and chloro groups, which confer distinct reactivity and solubility properties. This makes it a versatile intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
115257-92-6 |
|---|---|
Molecular Formula |
C5H7ClO4 |
Molecular Weight |
166.56 g/mol |
IUPAC Name |
methyl 3-chloro-2-methoxy-3-oxopropanoate |
InChI |
InChI=1S/C5H7ClO4/c1-9-3(4(6)7)5(8)10-2/h3H,1-2H3 |
InChI Key |
FNMLUIQLNJKWSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)OC)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















